molecular formula C58H54Cl2P2Ru B8034719 (R)-RuCl[(p-cymene)(T-BINAP)]Cl

(R)-RuCl[(p-cymene)(T-BINAP)]Cl

Cat. No.: B8034719
M. Wt: 985.0 g/mol
InChI Key: BHIUOOHVIWKUTN-UHFFFAOYSA-L
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Description

®-RuCl[(p-cymene)(T-BINAP)]Cl is a chiral ruthenium complex that has garnered significant attention in the field of organometallic chemistry. This compound is known for its unique structural features and its potential applications in various catalytic processes. The presence of the p-cymene ligand and the chiral T-BINAP ligand imparts distinct properties to the complex, making it a valuable tool in asymmetric synthesis and other chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-RuCl[(p-cymene)(T-BINAP)]Cl typically involves the coordination of the p-cymene ligand to a ruthenium center, followed by the introduction of the chiral T-BINAP ligand. One common method involves the reaction of [RuCl2(p-cymene)]2 with ®-T-BINAP in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the ruthenium complex. The reaction mixture is then stirred at an elevated temperature to facilitate the formation of the desired complex.

Industrial Production Methods

While specific industrial production methods for ®-RuCl[(p-cymene)(T-BINAP)]Cl are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-RuCl[(p-cymene)(T-BINAP)]Cl is known to undergo various types of chemical reactions, including:

    Oxidation: The complex can participate in oxidation reactions, often serving as a catalyst for the oxidation of organic substrates.

    Reduction: It can also catalyze reduction reactions, such as the hydrogenation of alkenes and ketones.

    Substitution: The complex can undergo ligand substitution reactions, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions involving ®-RuCl[(p-cymene)(T-BINAP)]Cl include hydrogen gas for hydrogenation reactions, oxygen or other oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate to high temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving ®-RuCl[(p-cymene)(T-BINAP)]Cl depend on the specific reaction being carried out. For example, in hydrogenation reactions, the major products are often reduced organic compounds, such as alkanes or alcohols. In oxidation reactions, the products may include oxidized organic compounds, such as ketones or aldehydes.

Scientific Research Applications

®-RuCl[(p-cymene)(T-BINAP)]Cl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-RuCl[(p-cymene)(T-BINAP)]Cl involves its ability to coordinate to substrates and facilitate various chemical transformations. The chiral T-BINAP ligand plays a crucial role in inducing enantioselectivity in asymmetric reactions. The ruthenium center can undergo redox changes, allowing it to participate in oxidation and reduction reactions. The p-cymene ligand provides stability to the complex and enhances its solubility in organic solvents. The complex can interact with molecular targets, such as enzymes and receptors, through coordination bonds and other non-covalent interactions, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-RuCl[(p-cymene)(T-BINAP)]Cl stands out due to its chiral T-BINAP ligand, which imparts high enantioselectivity in asymmetric synthesis. This makes it particularly valuable in the production of chiral pharmaceuticals and other fine chemicals. Its unique combination of ligands also contributes to its stability and solubility, enhancing its performance in various catalytic and biological applications.

Properties

IUPAC Name

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIUOOHVIWKUTN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.[Cl-].Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H54Cl2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

985.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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